Product packaging for Benzene, 1-ethyl-4-(1-phenylethyl)-(Cat. No.:CAS No. 6196-94-7)

Benzene, 1-ethyl-4-(1-phenylethyl)-

Cat. No.: B15177329
CAS No.: 6196-94-7
M. Wt: 210.31 g/mol
InChI Key: OLEDDXCAZXBUOG-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Hydrocarbon Chemistry and Alkylbenzene Architectures

Aromatic hydrocarbons, with benzene (B151609) as the archetypal example, are cyclic compounds containing a system of delocalized pi electrons, which imparts unique stability and reactivity. wikipedia.org Alkylbenzenes, a subclass of aromatic hydrocarbons, feature one or more alkyl groups attached to the benzene ring. openstax.org The naming of these compounds depends on the relative size of the alkyl substituent to the benzene ring. If the alkyl group has six or fewer carbons, the compound is named as an alkyl-substituted benzene. Conversely, if the alkyl substituent contains seven or more carbons, it is termed a phenyl-substituted alkane. openstax.orghoasentamsang.com

Research Significance of Substituted Ethylbenzenes in Contemporary Organic Synthesis and Materials Science

Substituted ethylbenzenes, including those with phenyl groups, are of considerable interest in modern organic synthesis and materials science. The ability to introduce various substituents onto the benzene ring allows for the fine-tuning of a molecule's physical and chemical properties. sciencedaily.cominnovations-report.com This tailored approach is crucial for the development of novel materials with specific functions.

In organic synthesis, substituted ethylbenzenes serve as versatile building blocks for the construction of more complex molecules. For instance, the ethyl group can be a precursor to other functional groups through various chemical transformations. youtube.com The presence of phenyl substituents can influence the regioselectivity and stereoselectivity of these reactions.

In materials science, the incorporation of phenyl-substituted ethylbenzene (B125841) moieties into polymers and other materials can enhance their thermal stability, optical properties, and processability. For example, compounds with multiple aromatic rings, such as 1,4-bis(phenylethynyl)benzene (B159325) derivatives, have been investigated for their applications in liquid crystals due to their high melting points and large optical anisotropy. nih.gov The specific substitution pattern on the benzene rings can significantly affect the material's properties, making the controlled synthesis of these compounds a key area of research. sciencedaily.cominnovations-report.com The development of efficient synthetic methods for multi-substituted benzenes is therefore a critical endeavor for accessing new functional organic materials. sciencedaily.cominnovations-report.com

Chemical Profile of Benzene, 1-ethyl-4-(1-phenylethyl)-

The compound "Benzene, 1-ethyl-4-(1-phenylethyl)-" is a specific isomer within the family of phenyl-substituted ethylbenzenes. Its chemical identity and properties are defined by its unique molecular structure.

PropertyValue
Molecular Formula C16H18
Molecular Weight 210.31 g/mol
IUPAC Name 1-ethyl-4-(2-phenylethyl)benzene
CAS Number 64800-83-5
Synonyms Benzene, 1-ethyl-4-(2-phenylethyl)-, Ethyl(phenylethyl)benzene, Ethyl diphenylethane

Data sourced from PubChem. nih.gov

The structure of this compound features a central benzene ring substituted with an ethyl group at position 1 and a 1-phenylethyl group at position 4. This "para" substitution pattern influences its physical and chemical behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B15177329 Benzene, 1-ethyl-4-(1-phenylethyl)- CAS No. 6196-94-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6196-94-7

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-4-(1-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3

InChI Key

OLEDDXCAZXBUOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzene, 1 Ethyl 4 1 Phenylethyl

Electrophilic Aromatic Alkylation Approaches

The primary method for synthesizing Benzene (B151609), 1-ethyl-4-(1-phenylethyl)- involves electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of ethylbenzene (B125841) with styrene. This reaction is a cornerstone of industrial chemistry for producing various alkylated aromatic compounds. mt.commichiganfoam.com

Friedel-Crafts Alkylation Reactions: Catalytic Systems and Mechanistic Considerations

The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction that introduces an alkyl group onto an aromatic ring. fiveable.me In the synthesis of Benzene, 1-ethyl-4-(1-phenylethyl)-, ethylbenzene is alkylated with styrene. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a protic Brønsted acid like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). mt.com

The mechanism proceeds in several steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkylating agent (styrene in this case) to form a carbocation electrophile. byjus.commt.com The proton from the acid protonates the double bond of styrene, generating a secondary benzylic carbocation.

Electrophilic Attack: The carbocation then attacks the electron-rich benzene ring of ethylbenzene. byjus.commt.com This step results in the formation of a non-aromatic cyclohexadienyl cation intermediate, where the aromaticity of the ethylbenzene ring is temporarily lost. byjus.com

Deprotonation: A base (like the counterion of the acid) removes a proton from the cyclohexadienyl cation, restoring the aromaticity of the ring and regenerating the catalyst. mt.com

The choice of catalyst is crucial and can significantly impact the reaction's efficiency and selectivity. numberanalytics.com While traditional catalysts like AlCl₃ are effective, they are often required in stoichiometric amounts and can lead to environmental concerns due to the formation of hazardous waste. wikipedia.org Modern approaches utilize solid acid catalysts like zeolites, which offer advantages such as reusability, reduced waste, and easier product separation. wikipedia.org

Catalyst TypeExamplesKey Features
Lewis Acids AlCl₃, FeCl₃High reactivity, but can lead to side reactions and waste. mt.com
Brønsted Acids H₂SO₄, HFStrong acids that can effectively protonate alkenes. mt.com
Solid Acids ZeolitesReusable, environmentally friendly, and offer shape selectivity. numberanalytics.comwikipedia.org

Regioselectivity and Stereochemical Control in Alkylation Processes

The ethyl group on the ethylbenzene ring is an ortho-, para-directing activator. Therefore, the incoming phenylethyl group can attach at either the ortho or para position. Due to steric hindrance from the ethyl group, the para-substituted product, Benzene, 1-ethyl-4-(1-phenylethyl)-, is generally the major product. oregonstate.edu

The reaction also creates a new chiral center at the benzylic carbon of the incoming phenylethyl group. Without a chiral catalyst or auxiliary, the reaction typically results in a racemic mixture of the (R) and (S) enantiomers. Achieving stereochemical control in Friedel-Crafts alkylations is a significant challenge. Some strategies to induce stereoselectivity include the use of chiral Lewis acids or organocatalysts, although this is less common in bulk industrial production.

Alternative Synthetic Pathways for Phenyl-Substituted Ethylbenzenes

While Friedel-Crafts alkylation is the most direct route, other methods can be employed for the synthesis of phenyl-substituted ethylbenzenes.

Carbon-Carbon Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile alternative for forming the C-C bond between the two aromatic rings. dntb.gov.uanih.gov This approach would involve the coupling of a (1-haloethyl)benzene with a 4-ethylphenylboronic acid or vice versa, catalyzed by a palladium complex. This method provides excellent control over regioselectivity but requires the pre-functionalization of the starting materials.

Another approach is the nickel-catalyzed 1,1-diarylation of terminal alkenes, which can provide a modular synthesis of 1,1-diarylalkanes. chinesechemsoc.org This method uses aryl bromides and aryl boronic acids as coupling partners. chinesechemsoc.org

Reductive Synthesis Approaches

A two-step reductive approach can also be utilized. This involves the Friedel-Crafts acylation of ethylbenzene with phenacyl chloride or a similar acyl halide to form a ketone intermediate. quora.com The subsequent reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, yielding the desired Benzene, 1-ethyl-4-(1-phenylethyl)-. quora.com This two-step process can sometimes offer better control and avoid the polyalkylation issues often associated with direct Friedel-Crafts alkylation. organic-chemistry.org

For instance, the reaction of ethylbenzene with benzoyl chloride in the presence of AlCl₃ would yield 4-ethylbenzophenone. oregonstate.edu Subsequent reduction of the ketone would provide the target molecule.

Methodological Advancements in Reaction Optimization and Product Isolation

Optimizing the reaction conditions is critical for maximizing the yield and purity of Benzene, 1-ethyl-4-(1-phenylethyl)-. numberanalytics.com Key parameters to consider include:

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions like polyalkylation and isomerization. numberanalytics.com

Catalyst Concentration: The optimal catalyst loading needs to be determined to ensure efficient reaction without excessive side product formation. numberanalytics.com

Solvent: The choice of solvent can influence the solubility of reactants and the catalyst's activity. numberanalytics.com

Recent advancements focus on developing more sustainable and efficient processes. The use of solid acid catalysts, such as zeolites, simplifies catalyst recovery and reduces waste streams. wikipedia.org

The isolation and purification of the final product typically involve several steps. After the reaction is complete, the catalyst is quenched and removed. The crude product mixture, which may contain unreacted starting materials, the desired product, and various isomers and polyalkylated byproducts, is then subjected to distillation. michiganfoam.com Vacuum distillation is often employed to separate the high-boiling isomers.

ParameterEffect on ReactionOptimization Strategy
Temperature Affects rate and selectivity.Operate at the lowest effective temperature to minimize side reactions. numberanalytics.com
Catalyst Loading Influences reaction rate and cost.Use the minimum amount of catalyst required for efficient conversion. numberanalytics.com
Reactant Ratio Can control polyalkylation.Use an excess of ethylbenzene to favor monoalkylation. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Ethyl 4 1 Phenylethyl

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. fiveable.meunizin.org

The two alkyl substituents on the benzene (B151609) ring of Benzene, 1-ethyl-4-(1-phenylethyl)-, are the ethyl group and the 1-phenylethyl group. Both are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org They achieve this by donating electron density to the ring through an inductive effect, which stabilizes the positively charged carbocation intermediate (the arenium ion) formed during the reaction. fiveable.memsu.edu

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. unizin.org In the case of Benzene, 1-ethyl-4-(1-phenylethyl)-, the ethyl and 1-phenylethyl groups are para to each other. This leads to a specific pattern of substitution:

The positions ortho to the ethyl group (positions 2 and 6) are activated.

The positions ortho to the 1-phenylethyl group (positions 3 and 5) are also activated.

Since the substituents are electronically similar (both are alkyl groups), the substitution pattern is primarily governed by sterics. The 1-phenylethyl group is significantly bulkier than the ethyl group. Consequently, electrophilic attack at the positions adjacent to the 1-phenylethyl group (positions 3 and 5) is sterically hindered. Therefore, substitution is most likely to occur at the positions ortho to the less bulky ethyl group (positions 2 and 6).

Table 1: Substituent Effects in Electrophilic Aromatic Substitution

Substituent GroupTypeReactivity EffectDirecting Effect
Ethyl (-CH₂CH₃)AlkylActivating wikipedia.orgOrtho, Para unizin.org
1-PhenylethylAlkylActivatingOrtho, Para

Oxidation Reactions and Pathways

The alkyl side chains of Benzene, 1-ethyl-4-(1-phenylethyl)- are susceptible to oxidation, particularly at the benzylic positions. These are the carbon atoms directly attached to the aromatic ring, as the C-H bonds at these positions are weaker and their cleavage leads to resonance-stabilized benzylic radicals or carbocations.

The oxidation of this compound is expected to proceed via mechanisms similar to that of simpler alkylbenzenes like ethylbenzene (B125841). The autoxidation of ethylbenzene, for instance, has been shown to produce acetophenone (B1666503) and 1-phenylethanol. researchgate.net For Benzene, 1-ethyl-4-(1-phenylethyl)-, there are two benzylic positions prone to oxidation: the methylene (B1212753) (-CH₂-) of the ethyl group and the methine (-CH-) of the 1-phenylethyl group.

Oxidation is typically initiated by the formation of a radical. The methine position of the 1-phenylethyl group is more likely to be the initial site of attack due to the greater stability of the resulting tertiary-like benzylic radical compared to the secondary benzylic radical from the ethyl group. The reaction with an oxidizing agent would lead to the formation of hydroperoxides as key intermediates, which can then decompose to form ketones and alcohols. researchgate.net

Radical reactions are characterized by the involvement of species with unpaired electrons. beilstein-journals.org In the oxidation of Benzene, 1-ethyl-4-(1-phenylethyl)-, the key intermediates are benzylic radicals.

1-(4-ethylphenyl)-1-phenylethyl radical: Formed by the abstraction of the hydrogen atom from the methine carbon of the 1-phenylethyl group. This radical is highly stabilized by resonance with both adjacent phenyl rings.

1-(4-(1-phenylethyl)phenyl)ethyl radical: Formed by the abstraction of a hydrogen atom from the methylene carbon of the ethyl group. This radical is stabilized by the attached benzene ring.

Studies on the reaction of phenyl radicals with ethylene (B1197577) have helped in understanding the behavior of phenylethyl radicals, which are structurally related to the intermediates in this system. nih.govacs.org These benzylic radicals can react with oxygen to form peroxyl radicals, which are crucial for propagating the oxidation chain reaction, ultimately leading to stable oxidation products like ketones. researchgate.net

Reactivity Involving Carbon-Centered Cations

The formation of carbocations is a critical aspect of many reactions involving alkylbenzenes, including Friedel-Crafts alkylations and certain elimination or substitution pathways. uomustansiriyah.edu.iq

A key potential carbocation that can be generated from Benzene, 1-ethyl-4-(1-phenylethyl)- is the 1-(4-ethylphenyl)-1-phenylethyl cation . This tertiary-like benzylic carbocation would be highly stabilized due to the electronic effects of the two attached phenyl groups.

This carbocation could be formed under acidic conditions, for example, during an attempted Friedel-Crafts alkylation where the 1-phenylethyl group acts as the electrophile or detaches from the ring. uomustansiriyah.edu.iq The behavior of such carbocations has been studied, and they are known to be important intermediates in solvolysis and other reactions. acs.orgacs.org Once formed, this carbocation can undergo several reactions:

Reaction with a nucleophile: It can be trapped by a nucleophile to form a new substitution product.

Elimination: It can lose a proton from an adjacent carbon to form an alkene, such as 1-ethyl-4-(1-phenylvinyl)benzene.

Rearrangement: While this specific carbocation is already quite stable, carbocation rearrangements are common, often proceeding to a more stable form if possible. msu.edubeilstein-journals.org However, significant rearrangement of this particular cation is less likely due to its high initial stability.

The stability and reactivity of such carbocations are central to understanding the chemical transformations of complex alkyl-aromatic systems. beilstein-journals.org

Nucleophilic Reactivity with Substituted Phenylethyl Systems

Currently, there is a lack of specific studies detailing the nucleophilic reactivity of Benzene, 1-ethyl-4-(1-phenylethyl)- with substituted phenylethyl systems. However, we can theorize potential reaction pathways based on the known reactivity of similar aromatic hydrocarbons.

One possible, albeit likely slow, reaction could involve the deprotonation of one of the benzylic C-H bonds by a very strong base, creating a carbanion. This nucleophilic carbanion could then potentially react with a substituted phenylethyl system that possesses a good leaving group (e.g., a halide or a sulfonate ester) in a nucleophilic substitution reaction. The feasibility of this reaction would be highly dependent on the strength of the base used and the reaction conditions.

It is important to note that nucleophilic substitution reactions on analogous systems, such as 1,1-diaryl-2-fluoroethylenes with toluene-p-thiolate, have been studied. rsc.org These studies indicate that the rates of such reactions are strongly influenced by substituents on the phenyl rings. rsc.org This suggests that if Benzene, 1-ethyl-4-(1-phenylethyl)- were to act as a nucleophile, the electronic nature of substituents on the phenylethyl reactant would significantly impact the reaction kinetics.

In a hypothetical scenario where the phenylethyl group of Benzene, 1-ethyl-4-(1-phenylethyl)- is modified to contain a leaving group, it could act as an electrophile in a nucleophilic substitution reaction. For instance, if the benzylic hydrogen of the 1-phenylethyl group were replaced by a bromine atom, the resulting compound would be susceptible to attack by various nucleophiles. The mechanism of such a reaction would likely be SN1 in nature, proceeding through a stabilized benzylic carbocation. khanacademy.orgsaskoer.camasterorganicchemistry.comlibretexts.org The stability of this carbocation, being secondary and benzylic, would facilitate its formation. masterorganicchemistry.com

Reactant 1 (Nucleophile) Reactant 2 (Electrophile with Leaving Group) Potential Product Reaction Type Plausibility Notes
Benzene, 1-ethyl-4-(1-phenylethyl)- (as a carbanion)1-Phenylethyl bromide1,1'-(Ethane-1,2-diyl)bis(4-ethylbenzene) and other isomersNucleophilic SubstitutionRequires a very strong base to deprotonate the benzylic position.
Substituted Aniline1-(4-(1-Bromoethyl)phenyl)ethaneN-(1-(4-Ethylphenyl)ethyl)aniline derivativeNucleophilic SubstitutionPlausible if the starting material is functionalized with a leaving group.

Derivatization and Functionalization Strategies

The derivatization and functionalization of Benzene, 1-ethyl-4-(1-phenylethyl)- can be approached by targeting either the aromatic rings or the aliphatic ethyl and phenylethyl side chains. The presence of two benzene rings offers ample opportunity for electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The benzene rings of Benzene, 1-ethyl-4-(1-phenylethyl)- are expected to undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. byjus.comyoutube.commasterorganicchemistry.comkhanacademy.orgyoutube.com The ethyl and 1-phenylethyl groups are ortho-, para-directing and activating, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. Given the para-substitution pattern of the starting material, substitution would occur at the positions ortho to the existing alkyl groups.

A summary of potential electrophilic aromatic substitution reactions is presented in the table below:

Reaction Type Reagents Potential Product(s) Notes
NitrationHNO₃, H₂SO₄1-Ethyl-2-nitro-4-(1-phenylethyl)benzene and 1-Ethyl-3-nitro-4-(1-phenylethyl)benzeneThe nitro group is a versatile functional group for further transformations.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃1-Bromo-4-ethyl-2-(1-phenylethyl)benzene and isomersIntroduces a halogen atom that can be used in cross-coupling reactions.
SulfonationSO₃, H₂SO₄2-Ethyl-5-(1-phenylethyl)benzenesulfonic acid and isomersThe sulfonic acid group can be converted to other functional groups.
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-Ethyl-4-(1-phenylethyl)phenyl)ethan-1-one and isomersIntroduces a keto group, which can be a handle for further functionalization. masterorganicchemistry.com

Functionalization of the Side Chains:

The benzylic positions of the ethyl and 1-phenylethyl groups are susceptible to radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation would selectively introduce a bromine atom at one of the benzylic carbons. This bromide could then be a versatile handle for a variety of nucleophilic substitution and elimination reactions, allowing for the introduction of a wide range of functional groups such as alcohols, amines, and nitriles.

Furthermore, oxidation of the benzylic positions could lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions. For example, oxidation of the 1-phenylethyl group could yield acetophenone.

Functionalization Target Reaction Type Reagents Potential Product
Benzylic C-H of ethyl groupRadical HalogenationN-Bromosuccinimide (NBS), lightBenzene, 1-(1-bromoethyl)-4-(1-phenylethyl)-
Benzylic C-H of phenylethyl groupRadical HalogenationN-Bromosuccinimide (NBS), lightBenzene, 1-ethyl-4-(1-bromo-1-phenylethyl)-
Ethyl side chainOxidationStrong oxidizing agent (e.g., KMnO₄)4-(1-Phenylethyl)benzoic acid
Phenylethyl side chainOxidationMild oxidizing agent (e.g., PCC)1-(4-Ethylphenyl)ethan-1-one

These proposed derivatization strategies are based on established reactivity patterns of similar molecules and provide a roadmap for the synthesis of a diverse library of compounds based on the Benzene, 1-ethyl-4-(1-phenylethyl)- scaffold. Further experimental work is needed to validate these hypotheses and to fully explore the chemical reactivity of this interesting molecule.

Advanced Spectroscopic and Chromatographic Characterization in Research of Benzene, 1 Ethyl 4 1 Phenylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. For Benzene (B151609), 1-ethyl-4-(1-phenylethyl)-, ¹H and ¹³C NMR spectroscopy provide critical data for assigning the structure and confirming the connectivity of the atoms.

In the ¹H NMR spectrum of a related compound, 1-ethyl-4-methylbenzene, the ethyl group's methylene (B1212753) protons (-CH2) typically appear as a quartet around 2.5–3.0 ppm, while the methyl protons (-CH3) of the ethyl group present as a triplet. brainly.in The methyl group directly attached to the benzene ring shows a singlet in the region of 2.2–2.5 ppm. brainly.in The aromatic protons on the benzene ring exhibit a multiplet between 7.0 and 7.3 ppm. brainly.in For Benzene, 1-ethyl-4-(1-phenylethyl)-, the signals would be more complex due to the additional phenylethyl group, but the characteristic ethyl group signals would be expected in similar regions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar structure, 1-(phenylethynyl)-4-propylbenzene, the aliphatic carbon signals appear at lower chemical shifts (e.g., δ = 14.0, 22.5, 28.2, 28.9 ppm), while the aromatic and alkynyl carbons resonate at higher chemical shifts (e.g., δ = 88.0, 89.5, 114.5, 115.1, 123.7, 127.9, 128.3, 131.4, 133.0, 159.2 ppm). rsc.org

Multi-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially in a molecule with multiple aromatic and aliphatic groups like Benzene, 1-ethyl-4-(1-phenylethyl)-, multi-dimensional NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the ethyl and phenylethyl fragments.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the ethyl group, the phenylethyl group, and the central benzene ring.

These techniques, used in concert, provide a detailed and unambiguous structural assignment of Benzene, 1-ethyl-4-(1-phenylethyl)-, and are invaluable for monitoring the progress of reactions involving this compound.

Mass Spectrometry for Elucidating Molecular Transformations

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule. For Benzene, 1-ethyl-4-(1-phenylethyl)- (C₁₆H₁₈), the theoretical exact mass is 210.14085 Da. HRMS can confirm this mass with high precision, which is essential for distinguishing it from other compounds with the same nominal mass. This capability is particularly useful in mechanistic studies where the incorporation of isotopes, such as ¹⁸O, can be tracked to elucidate reaction pathways. researchgate.net For instance, in studies of microbial degradation of similar aromatic compounds, HRMS can identify metabolites by detecting the mass increase corresponding to the incorporation of oxygen atoms. researchgate.net

Analysis of Fragmentation Pathways in Relation to Molecular Architecture

The fragmentation pattern observed in a mass spectrum is a fingerprint of the molecule's structure. In the mass spectrum of Benzene, 1-ethyl-4-(1-phenylethyl)-, characteristic fragmentation patterns would be expected. The molecular ion peak [M]⁺ would be observed at m/z 210. nih.gov Common fragmentation pathways for alkylbenzenes include the benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion or related structures. For example, the fragmentation of ethylbenzene (B125841) often results in a prominent peak at m/z 91, corresponding to the [C₇H₇]⁺ ion. Similarly, for Benzene, 1-ethyl-4-(1-phenylethyl)-, cleavage at the benzylic positions of both the ethyl and phenylethyl side chains would be expected. The loss of a methyl group (CH₃) from the ethyl side chain would result in a fragment at m/z 195. The cleavage of the C-C bond between the two phenyl rings in the phenylethyl substituent would lead to significant fragments as well. Analysis of these fragmentation pathways provides valuable information about the molecular architecture. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational isomers. nih.gov

The IR spectrum of an aromatic compound like Benzene, 1-ethyl-4-(1-phenylethyl)- would show characteristic absorption bands. These include C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic ethyl and phenylethyl groups (typically below 3000 cm⁻¹). uwosh.edu C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. horiba.com The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. horiba.com

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. americanpharmaceuticalreview.com For instance, the ring breathing mode of a substituted benzene ring is a characteristic and often intense band in the Raman spectrum. horiba.com

Conformational analysis of flexible molecules like Benzene, 1-ethyl-4-(1-phenylethyl)- can be aided by vibrational spectroscopy. nih.gov Different rotational isomers (conformers) may have distinct vibrational spectra. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state (e.g., liquid, solid) can be determined. semanticscholar.org

Separation Science: Chromatographic Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of Benzene, 1-ethyl-4-(1-phenylethyl)- and for separating it from isomers and other impurities.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like Benzene, 1-ethyl-4-(1-phenylethyl)-. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. nih.gov The retention time in a GC analysis is a characteristic property of the compound under specific conditions and can be used for its identification and quantification. rsc.org

For preparative separations or for the analysis of less volatile compounds, liquid chromatography (LC) is employed. High-performance liquid chromatography (HPLC) and flash chromatography are powerful techniques for purifying compounds and resolving isomeric mixtures. units.it The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation. units.it In the case of Benzene, 1-ethyl-4-(1-phenylethyl)-, which has isomers differing in the substitution pattern on the benzene ring (e.g., 1,2-, 1,3-, or 1,4-disubstituted), chromatographic methods are indispensable for their separation and individual characterization. nih.govnih.gov

Multidimensional chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), offer significantly enhanced resolution for complex samples, enabling the separation of co-eluting compounds that would not be resolved by conventional one-dimensional GC. isc2022.hu

Gas Chromatography (GC) for Volatile Components

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds such as Benzene, 1-ethyl-4-(1-phenylethyl)-. The methodology hinges on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. drawellanalytical.com When coupled with a mass spectrometer (MS), GC-MS provides powerful capabilities for both separation and structural elucidation. tdi-bi.comnih.gov

In a typical research setting, the analysis of a sample containing Benzene, 1-ethyl-4-(1-phenylethyl)- would involve its injection into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. tdi-bi.come3s-conferences.org The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. drawellanalytical.com Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane phase, are often employed for the analysis of aromatic hydrocarbons. nist.gov

The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds from the column. shimadzu.com The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. drawellanalytical.com For Benzene, 1-ethyl-4-(1-phenylethyl)-, with a relatively high molecular weight, a longer retention time would be expected compared to smaller aromatic compounds like benzene or toluene (B28343). drawellanalytical.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Aromatic Hydrocarbons

ParameterValue/DescriptionSource
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) tdi-bi.comnih.gov
Column HP-5MS (or equivalent), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness tdi-bi.comshimadzu.com
Injector Split/Splitless, 250-300°C tdi-bi.comshimadzu.com
Carrier Gas Helium, constant flow rate (e.g., 1.5 mL/min) e3s-conferences.org
Oven Program Initial temp 50-90°C, ramp 5-10°C/min to 300-320°C, hold for 10-28 min e3s-conferences.orgshimadzu.com
MS Detector Electron Ionization (EI) mode at 70 eV tdi-bi.come3s-conferences.org
Mass Range m/z 35-500 tdi-bi.com

This table presents typical parameters and does not represent a specific analysis of Benzene, 1-ethyl-4-(1-phenylethyl)-.

Research findings often rely on comparing the retention times and mass spectra of unknown peaks to those of known reference standards. The mass spectrum of Benzene, 1-ethyl-4-(1-phenylethyl)- would exhibit a characteristic fragmentation pattern, including a molecular ion peak corresponding to its molecular weight (210.31 g/mol ). nih.gov

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

For the analysis of less volatile or thermally sensitive compounds, and for the separation of complex mixtures of hydrocarbons, high-performance liquid chromatography (HPLC) is the method of choice. thinkswap.comgoogle.com HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. thinkswap.com

In the context of analyzing a sample containing Benzene, 1-ethyl-4-(1-phenylethyl)-, reversed-phase HPLC is a commonly employed technique. tubitak.gov.tr This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. udel.edu The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like Benzene, 1-ethyl-4-(1-phenylethyl)-, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. udel.edu

The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. tubitak.gov.tr A UV detector is often used for the detection of aromatic compounds due to their strong absorbance in the ultraviolet region of the electromagnetic spectrum. researchgate.net

Table 2: Representative HPLC Conditions for Aromatic Hydrocarbon Separation

ParameterValue/DescriptionSource
Instrument High-Performance Liquid Chromatograph thinkswap.com
Column C18 reversed-phase, 250 mm length, 4.6 mm I.D., 5 µm particle size researchgate.net
Mobile Phase Acetonitrile/Water (e.g., 60:40 v/v), isocratic or gradient udel.eduresearchgate.net
Flow Rate 1.0 - 1.5 mL/min researchgate.net
Detector UV-Vis, set at a wavelength optimal for aromatics (e.g., 254 or 280 nm) researchgate.net
Injection Volume 10 - 20 µL udel.edu

This table illustrates typical conditions and is not from a specific analysis of Benzene, 1-ethyl-4-(1-phenylethyl)-.

Research has demonstrated that HPLC is effective for the group separation of hydrocarbons, including paraffins, olefins, naphthenes, and aromatics. google.com The development of quantitative structure-property relationship (QSPR) models can help in predicting the retention times of various aromatic hydrocarbons based on their molecular structure and properties, aiding in their identification in complex chromatograms. acs.org

Theoretical and Computational Studies on Benzene, 1 Ethyl 4 1 Phenylethyl

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules like Benzene (B151609), 1-ethyl-4-(1-phenylethyl)-. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

DFT has become a popular approach due to its balance of computational cost and accuracy. epa.govresearchgate.net Functionals such as B3LYP are commonly employed in conjunction with various basis sets to model the behavior of electrons in the molecule. epa.gov Ab initio methods, while computationally more demanding, can offer higher accuracy by making fewer approximations.

Geometrical Optimization and Energetic Stability

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For Benzene, 1-ethyl-4-(1-phenylethyl)-, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The energetic stability of the molecule can be assessed through the calculation of its total electronic energy. This value, in itself, is a measure of the molecule's stability at 0 Kelvin. Furthermore, by comparing the energies of different isomers or conformers, one can predict their relative stabilities. For instance, the para-substitution pattern of Benzene, 1-ethyl-4-(1-phenylethyl)- is generally more stable than ortho or meta isomers due to reduced steric hindrance between the bulky ethyl and 1-phenylethyl groups.

Table 1: Representative Calculated Geometrical Parameters for Aromatic Systems This table presents typical bond lengths and angles for substituted benzene rings based on computational studies of similar molecules. Specific experimental or calculated values for Benzene, 1-ethyl-4-(1-phenylethyl)- are not readily available in the public domain.

ParameterTypical Value
C-C (aromatic) bond length~1.39 - 1.41 Å
C-C (alkyl-aryl) bond length~1.51 - 1.53 Å
C-H (aromatic) bond length~1.08 - 1.09 Å
C-H (alkyl) bond length~1.09 - 1.10 Å
C-C-C (in benzene ring) angle~120°
H-C-C (in benzene ring) angle~120°

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. Quantum chemical calculations provide detailed information about the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For Benzene, 1-ethyl-4-(1-phenylethyl)-, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO may be distributed over both aromatic rings.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In Benzene, 1-ethyl-4-(1-phenylethyl)-, the regions around the phenyl and ethyl-substituted benzene rings are expected to have a higher negative charge density, making them susceptible to electrophilic attack.

Table 2: Representative Electronic Properties for Substituted Benzenes from DFT Calculations This table provides illustrative values for electronic properties based on computational studies of similar aromatic hydrocarbons. These are not specific values for Benzene, 1-ethyl-4-(1-phenylethyl)-.

PropertyRepresentative Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-0.5 to -1.5 eV
HOMO-LUMO Gap4.5 to 6.5 eV
Dipole Moment0.1 to 0.5 D

Prediction of Spectroscopic Properties and Spectral Assignments

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic data, such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. These theoretical spectra can then be compared with experimental data to aid in the assignment of specific vibrational modes to the observed peaks.

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. researchgate.net For Benzene, 1-ethyl-4-(1-phenylethyl)-, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene rings.

Reaction Mechanism Simulations and Kinetic Studies

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, allowing for the simulation of reaction mechanisms and the study of reaction kinetics.

Characterization of Transition States and Reaction Pathways

The synthesis of Benzene, 1-ethyl-4-(1-phenylethyl)- likely proceeds through a Friedel-Crafts type alkylation reaction. Computational methods can be used to model the reaction pathway, which involves the formation of a carbocation intermediate and its subsequent attack on the benzene ring.

A key aspect of these simulations is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in its rate. For the formation of Benzene, 1-ethyl-4-(1-phenylethyl)-, computational studies could elucidate the structure of the transition state for the addition of the 1-phenylethyl cation to the ethylbenzene (B125841) molecule. Studies on similar reactions, such as the reaction of phenyl radicals with ethylene (B1197577), provide a basis for understanding the formation of the phenylethyl moiety. acs.org

Computational Insights into Regio- and Stereoselectivity

The formation of the para-substituted product, Benzene, 1-ethyl-4-(1-phenylethyl)-, over the ortho and meta isomers is a question of regioselectivity. Computational studies can provide a quantitative understanding of this preference by calculating the activation energies for the formation of each isomer. The reaction pathway leading to the para product is expected to have a lower activation energy due to the reduced steric hindrance between the incoming 1-phenylethyl group and the existing ethyl group on the benzene ring. The principles of regioselectivity in similar synthetic routes have been explored computationally, providing a framework for understanding this specific reaction. organic-chemistry.org

Furthermore, the 1-phenylethyl group contains a chiral center. Computational methods can be employed to investigate the stereoselectivity of the reaction, predicting whether one enantiomer is formed in preference to the other, especially in the presence of a chiral catalyst.

Lack of Specific Research Data Precludes In-Depth Theoretical Analysis of Benzene, 1-ethyl-4-(1-phenylethyl)-

Benzene, 1-ethyl-4-(1-phenylethyl)-, which has the CAS Number 6196-94-7, is a substituted aromatic hydrocarbon. chemnet.com While general principles of computational chemistry can be applied to predict its behavior, the absence of specific studies means that a detailed, data-driven analysis as requested cannot be provided at this time.

Theoretical concepts such as hyperconjugation, which involves the delocalization of σ-electrons into adjacent empty or partially filled p-orbitals or π-orbitals, are known to contribute to the stability of substituted aromatic compounds. nih.govquora.com For instance, studies on simpler molecules like protonated toluene (B28343) have shown that alkyl groups, such as the ethyl and phenylethyl groups in the target molecule, can stabilize the benzene ring through hyperconjugation. nih.gov This effect leads to changes in bond lengths and electron distribution within the aromatic ring. nih.gov

Molecular dynamics simulations are powerful tools for exploring the conformational landscapes and intermolecular interactions of molecules. Such simulations for Benzene, 1-ethyl-4-(1-phenylethyl)- would provide valuable insights into its three-dimensional structure, flexibility, and how it interacts with other molecules. However, no published studies of this nature for this specific compound were found.

Applications of Benzene, 1 Ethyl 4 1 Phenylethyl As a Chemical Synthon in Advanced Research

Precursor in the Synthesis of Specialty Organic Molecules

The unique arrangement of alkyl and aryl groups on the benzene (B151609) core of Benzene, 1-ethyl-4-(1-phenylethyl)- makes it a versatile synthon, or building block, for constructing more elaborate molecular architectures.

Intermediary Role in Pharmaceutical and Agrochemical Research Synthesis

Benzene, 1-ethyl-4-(1-phenylethyl)- and its derivatives are recognized for their potential as intermediates in the synthesis of complex molecules that may exhibit biological activity. ontosight.ai The alkylbenzene framework is a common feature in many bioactive compounds. While specific examples of pharmaceuticals or agrochemicals directly synthesized from Benzene, 1-ethyl-4-(1-phenylethyl)- are not prevalent in public-domain research, the principles of its utility can be understood through related syntheses. For instance, the synthesis of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, a compound used as an antidegradant to protect materials like rubber, involves the condensation of a phenylethyl ketone moiety with an amine. google.com This demonstrates how the phenylethyl group, a key feature of the target compound, can be incorporated into larger, functional molecules. The synthesis of such specialty chemicals highlights the role of complex alkylaromatic structures as foundational elements for molecules with industrial applications. google.com

Building Block for Complex Polyaromatic Systems

The structural framework of Benzene, 1-ethyl-4-(1-phenylethyl)- is analogous to other substituted benzenes that serve as foundational units for creating large, complex polyaromatic hydrocarbons (PAHs). nih.govwikipedia.org By functionalizing the core benzene ring or the attached side chains, this compound can act as a starting point for multi-step syntheses.

A closely related compound, Benzene, 1-ethyl-4-(phenylethynyl)-, which shares the ethyl-substituted phenyl core, serves as an excellent example of this principle. It is a documented precursor for a variety of complex polyaromatic systems. Through coupling reactions, it can be used to synthesize larger molecules such as:

8-(4-Ethyl-phenyl)-7,9,10-triphenyl-fluoranthene

7,10-Diethyl-8-(4-ethyl-phenyl)-9-phenyl-fluoranthene

1,2,3,4,5-Pentaphenyl-6-(p-ethylphenyl)-benzol lookchem.com

Development of Novel Materials through Polymerization and Chemical Modification

The presence of multiple reactive sites (the aromatic ring and the benzylic positions on the side chains) on Benzene, 1-ethyl-4-(1-phenylethyl)- provides pathways for its use in polymer science and materials chemistry.

Monomer or Intermediate in Advanced Polymer Synthesis

Alkylbenzenes like Benzene, 1-ethyl-4-(1-phenylethyl)- are considered potential precursors for polymer synthesis. ontosight.ai The vinyl-substituted analogue, 1-ethyl-4-vinylbenzene, is a known monomer used in polymerization reactions. For example, the cationic polymerization of divinylbenzene (B73037) often includes ethylvinylbenzene, leading to the formation of linear poly(divinylbenzene-co-ethylvinylbenzene). uh.edu This demonstrates that the ethyl-substituted benzene structure is compatible with polymerization processes. By introducing reactive groups such as a vinyl or ethynyl (B1212043) group onto the Benzene, 1-ethyl-4-(1-phenylethyl)- structure, it could be transformed into a monomer for creating polymers with specific thermal or mechanical properties. The bulky and asymmetric 1-phenylethyl group would likely impart unique solubility and processing characteristics to the resulting polymer.

Applications in Optoelectronic Materials Research

The rigid, aromatic structure of Benzene, 1-ethyl-4-(1-phenylethyl)- is a feature shared with many molecules used in optoelectronic applications. While direct use of this specific compound is not widely documented, its structural analogues are key components in materials like liquid crystals and organic semiconductors. rsc.org

For example, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives, which feature a similar 1,4-disubstituted benzene core, are synthesized for use in blue phase liquid crystal compositions. nih.govnih.gov These materials are crucial for advanced display technologies. The synthesis of these liquid crystals often involves coupling smaller substituted benzene rings, and the nature of the alkyl or alkoxy substituents significantly influences the material's optical and dielectric anisotropy. nih.gov

Furthermore, research into Si-doped polycyclic aromatic hydrocarbons (PAHs) for use in electroluminescent devices highlights the importance of the underlying aromatic framework. rsc.org These studies show that modifying the core and peripheral groups of PAH structures tunes their optical and redox properties, which is essential for creating efficient organic light-emitting diodes (OLEDs). The structure of Benzene, 1-ethyl-4-(1-phenylethyl)- provides a hydrocarbon backbone that, if appropriately functionalized, could be incorporated into such advanced materials.

Investigation of Structure-Property Relationships in Alkylbenzene Derivatives

The study of Benzene, 1-ethyl-4-(1-phenylethyl)- and related compounds is valuable for understanding how molecular structure dictates physical and chemical properties in alkylbenzene derivatives. ontosight.ai The asymmetrical substitution pattern of this molecule—with a small ethyl group on one side and a larger, more complex 1-phenylethyl group on the other—is expected to influence its boiling point, melting point, viscosity, and solubility compared to more symmetrical isomers or simpler alkylbenzenes like p-ethyltoluene or p-ethylcumene. nist.govchemeo.com

The table below compares the molecular formulas and weights of Benzene, 1-ethyl-4-(1-phenylethyl)- with several related alkylbenzenes. The variation in structure, from simple symmetric dialkylbenzenes to the more complex and asymmetric target molecule, directly impacts their physical properties. Generally, increasing molecular weight and complexity leads to higher boiling points and melting points, while molecular symmetry can also play a significant role in the packing efficiency in the solid state, affecting the melting point.

Table 1: Comparison of Physicochemical Properties of Benzene, 1-ethyl-4-(1-phenylethyl)- and Related Alkylbenzenes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Benzene, 1-ethyl-4-methyl- 622-96-8 C₉H₁₂ 120.19
Benzene, 1-ethyl-4-(1-methylethyl)- 4218-48-8 C₁₁H₁₆ 148.24 nist.gov
Benzene, 1-ethyl-2-(1-phenylethyl)- 18908-70-8 C₁₆H₁₈ 210.31 nih.gov
Benzene, 1-ethyl-4-(2-phenylethyl)- 64800-83-5 C₁₆H₁₈ 210.31 nih.gov
Benzene, 1-ethyl-4-(1-phenylethyl)- 51526-05-7 C₁₈H₂₂ 238.37

This comparative data is fundamental for researchers looking to design novel molecules with tailored properties for specific applications, whether in materials science, specialty chemicals, or as intermediates in organic synthesis.

Emerging Research Avenues and Future Outlook

Sustainable and Green Chemistry Approaches in Alkylbenzene Synthesis

The traditional synthesis of alkylbenzenes, often relying on the Friedel-Crafts alkylation, has historically employed catalysts like aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF). tandfonline.com While effective, these catalysts are corrosive, hazardous, and generate significant waste, prompting a move towards greener alternatives.

Sustainable approaches are exploring the use of solid acid catalysts, which are more environmentally friendly, reusable, and reduce corrosive waste streams. tandfonline.com Key developments include:

Biomass-Derived Feedstocks: Research is underway to produce aromatic compounds from biomass-derived sources such as furans and levoglucosenone. tandfonline.comresearchgate.net For instance, a novel pathway involves reacting furan (B31954) with linear alkenes over solid Brønsted acid catalysts to produce linear alkylbenzenes (LABs), bypassing the need for traditional hazardous catalysts. tandfonline.com

Solid Acid Catalysts: Zeolites and niobic acid are emerging as promising solid acid catalysts. tandfonline.commdpi.com They offer high activity and selectivity, and their solid nature simplifies catalyst separation and recycling, aligning with the principles of green chemistry. tandfonline.com

Photocatalysis: Photoinduced reactions are being investigated as a sustainable method for chemical synthesis. researchgate.netacs.org Light-mediated protocols, such as those using electron donor-acceptor (EDA) complexes, can enable C(sp³)–C(sp²) bond formation under mild conditions without the need for transition metals or external oxidants. acs.org

ApproachKey FeaturesPotential Advantages
Use of Biomass-Derived FeedstocksUtilizes renewable resources like furan. tandfonline.comReduces reliance on petrochemicals, potential for a more sustainable carbon cycle.
Solid Acid CatalysisEmploys reusable catalysts like zeolites and niobic acid. tandfonline.commdpi.comEliminates corrosive and hazardous liquid acid catalysts, simplifies product purification, and reduces waste. tandfonline.com
Photoinduced SynthesisUses light to drive chemical reactions, often under mild conditions. acs.orgEnergy-efficient, can avoid harsh reagents and high temperatures, potentially leading to higher selectivity.

Development of Advanced Catalytic Systems for Selective Transformations

The development of highly selective catalysts is crucial for controlling the synthesis of specific alkylbenzene isomers and minimizing the formation of unwanted byproducts, a common issue in conventional Friedel-Crafts alkylation. pw.livelumenlearning.com Advanced catalytic systems are being designed to offer superior performance.

Zeolite Catalysts: Zeolites, with their well-defined pore structures, act as shape-selective catalysts. mdpi.comrsc.org Large-pore zeolites like Y and mordenite (B1173385) are effective for the alkylation of benzene (B151609) with long-chain alkenes. mdpi.com The framework of the zeolite plays a critical role in determining product selectivity; for example, subtle differences between FAU and EMT zeolite structures can lead to a significant increase in the selectivity for specific linear alkylbenzene isomers. rsc.org Zeolite catalysts like ZSM-5 are also used in the gas-phase alkylation of benzene with ethylene (B1197577) to produce ethylbenzene (B125841) selectively. d-nb.info

Nanocatalysts: Iron oxide nanoparticles have been demonstrated as efficient and reusable catalysts for the alkylation of arenes. organic-chemistry.org Their high surface area and magnetic properties can facilitate easy separation and reuse.

Homogeneous Catalysts: Research into metal triflates, such as samarium triflate, has shown promise in promoting Friedel-Crafts alkylation with alkenes. organic-chemistry.org Furthermore, visible-light-induced palladium catalysis represents a novel frontier for the direct C(sp²)–H alkylation of unactivated arenes with alkyl bromides, offering a pathway to alkylarenes under mild conditions. researchgate.net

Catalyst SystemTypeKey AdvantagesExample Application
Zeolites (e.g., Y, Mordenite, ZSM-5)HeterogeneousShape selectivity, reusability, high activity. mdpi.comd-nb.infoAlkylation of benzene with olefins. mdpi.comd-nb.info
Iron Oxide NanoparticlesHeterogeneousHigh efficiency, reusability. organic-chemistry.orgAlkylation of arenes. organic-chemistry.org
Metal Triflates (e.g., Samarium Triflate)HomogeneousCatalyzes alkylation with alkenes. organic-chemistry.orgFriedel-Crafts type reactions. organic-chemistry.org
Visible-Light Induced Palladium CatalysisHomogeneous/PhotocatalysisOperates under mild conditions, enables direct C-H activation. researchgate.netC(sp²)–H alkylation of unactivated arenes. researchgate.net

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. In-situ spectroscopic techniques provide a powerful window into a reaction as it occurs, allowing researchers to monitor the concentration of reactants, intermediates, and products in real-time. nih.govnih.gov

Process Analytical Technology (PAT): Tools like Raman and Fourier Transform Infrared (FTIR) spectroscopy are being employed for the real-time analysis of chemical reactions. nih.govprocess-instruments-inc.com These non-invasive techniques can track characteristic bands to follow the decrease of reactants and the increase of products, providing valuable kinetic data. nih.gov

Kinetic and Mechanistic Insights: By continuously monitoring reaction progress, researchers can gain insights into the reaction mechanism. nih.govyoutube.com For example, in-situ FTIR can be used to study the acid-base equilibria of adsorbed species on catalyst surfaces or to distinguish between active species and spectator species. youtube.comelsevier.com This information is crucial for identifying rate-limiting steps, understanding catalyst deactivation, and optimizing reaction conditions such as temperature, pressure, and reactant ratios for maximum yield and selectivity. process-instruments-inc.com

The application of these techniques allows for a more dynamic and informed approach to process development, moving beyond traditional offline analysis.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel Derivatives

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, accelerating the pace of discovery and innovation. rjptonline.orgchemcopilot.com These computational approaches are being applied to predict chemical reactivity and to design new molecules with desired properties.

Predicting Reactivity and Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. chemcopilot.comresearchgate.net These models can forecast reaction yields, identify potential side reactions, and even suggest optimal reaction conditions, thereby reducing the need for extensive and costly experimental screening. rjptonline.orgchemcopilot.com This predictive power allows chemists to prioritize high-yield reaction pathways and troubleshoot potential issues before they arise in the lab. rjptonline.org

Designing Novel Derivatives: AI-driven generative models can explore vast chemical spaces to design novel molecules with specific target properties. researchgate.net By learning the relationships between molecular structure and function, these algorithms can propose new derivatives of "Benzene, 1-ethyl-4-(1-phenylethyl)-" with potentially enhanced performance characteristics for various applications. acs.orgschrodinger.com This accelerates the design-make-test-analyze cycle, a cornerstone of materials and drug discovery. researchgate.net The integration of ML with molecular simulations can further refine these predictions by incorporating physically meaningful descriptors. schrodinger.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1-ethyl-4-(1-phenylethyl)-, and how can purity be ensured?

  • Methodology : A common approach involves Friedel-Crafts alkylation, where ethylbenzene derivatives react with styrene analogs in the presence of Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification requires chromatographic separation (e.g., GC×GC-TOFMS) to resolve structural isomers and confirm purity .
  • Quality Control : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to validate molecular structure (e.g., InChIKey: BDEIYMXBPHSOSG-UHFFFAOYSA-N from ) and detect impurities. Cross-reference with NIST spectral libraries for validation .

Q. How can the electronic and steric effects of substituents influence the compound’s reactivity?

  • Methodology : Computational modeling (DFT calculations) can predict electronic distributions and steric hindrance. Experimentally, substituent effects are probed via kinetic studies of electrophilic substitution reactions (e.g., nitration or halogenation). Compare reaction rates with analogs like Benzene, 1-methyl-4-(1-phenylethyl)- ( ) to isolate substituent impacts .

Q. What analytical techniques are suitable for characterizing this compound?

  • Core Techniques :

  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to fragment the molecule and confirm its molecular ion peak (e.g., m/z 210 for C₁₆H₁₈). Compare fragmentation patterns with NIST reference data .
  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR, focusing on ethyl and phenylethyl group splitting patterns (e.g., aromatic protons at δ 7.2–7.4 ppm) .
    • Advanced Separation : Employ GC×GC-TOFMS for isomer resolution in complex mixtures .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodology :

Dynamic Effects : Investigate rotational barriers in the phenylethyl group using variable-temperature NMR (VT-NMR) to detect conformational exchange broadening.

Isomer Discrimination : Apply 2D NMR (e.g., NOESY) to identify spatial proximity between ethyl and aromatic protons, distinguishing para vs. meta substitution artifacts .

Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. What strategies optimize catalytic systems for asymmetric synthesis of chiral derivatives?

  • Methodology :

  • Catalyst Screening : Test chiral ligands (e.g., BINAP or salen complexes) in palladium-catalyzed cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC.
  • Thermodynamic Profiling : Use reaction calorimetry to assess exothermicity and optimize conditions (e.g., solvent polarity, temperature). Reference thermochemical data from analogous benzene derivatives (e.g., ΔrH° values in ) .

Q. How do environmental factors (e.g., pH, light) affect the compound’s stability in biological matrices?

  • Methodology :

  • Degradation Studies : Incubate the compound in simulated physiological buffers (pH 2–9) under UV/vis light. Monitor decomposition via LC-MS and identify degradation products (e.g., oxidized ethyl groups).
  • Biomarker Correlation : Use human dosimetry models ( ) to quantify exposure biomarkers (e.g., urinary metabolites) and correlate with stability data .

Q. What mechanistic insights explain unexpected byproducts in large-scale synthesis?

  • Methodology :

  • Reaction Pathway Mapping : Use isotopic labeling (e.g., ¹³C or ²H) to trace carbon migration during alkylation.
  • Byproduct Isolation : Apply preparative chromatography to isolate minor components, followed by X-ray crystallography for structural elucidation. Compare with computational intermediates from Gaussian calculations .

Data Interpretation and Validation

Q. How can conflicting chromatographic retention times be reconciled across studies?

  • Methodology :

  • Retention Index Calibration : Use alkane standards (e.g., C₈–C₂₀) to normalize retention times across GC setups. Reference retention indices from NIST (e.g., Benzene, 1-ethyl-4-(1-methylethyl)- in : RI = 1.359) .
  • Column Compatibility : Test polar vs. non-polar stationary phases to assess retention behavior differences .

Q. What statistical approaches validate reproducibility in kinetic studies?

  • Methodology :

  • Error Analysis : Apply ANOVA to compare rate constants across triplicate runs.
  • Sensitivity Testing : Use Monte Carlo simulations to propagate uncertainties in temperature and concentration measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.